molecular formula C12H15F3N2 B1466778 2-[4-(Trifluoromethyl)piperidin-1-yl]aniline CAS No. 1479254-34-6

2-[4-(Trifluoromethyl)piperidin-1-yl]aniline

Cat. No.: B1466778
CAS No.: 1479254-34-6
M. Wt: 244.26 g/mol
InChI Key: KVFOCSWQUXRNQH-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)piperidin-1-yl]aniline is a fluorinated aromatic amine featuring a piperidine ring substituted with a trifluoromethyl (CF₃) group at the 4-position, linked to the 2-position of an aniline moiety. Its molecular formula is C₁₂H₁₅F₃N₂, with a molecular weight of 244.26 g/mol . The CF₃ group enhances lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and neuroactive agents . The compound’s structure balances steric bulk and electronic effects, enabling selective interactions in biological systems.

Properties

IUPAC Name

2-[4-(trifluoromethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)9-5-7-17(8-6-9)11-4-2-1-3-10(11)16/h1-4,9H,5-8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFOCSWQUXRNQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(Trifluoromethyl)piperidin-1-yl]aniline is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a trifluoromethyl group attached to a piperidine moiety, which is linked to an aniline group. This configuration enhances its lipophilicity and bioactivity. The molecular formula is C12H14F3N, with a molecular weight of approximately 233.25 g/mol.

Biological Activity

Pharmacological Effects:
Research indicates that compounds with piperidine structures often exhibit significant pharmacological effects, including:

  • Antimicrobial Activity: Piperidine derivatives have shown promise as antimicrobial agents against various pathogens. The incorporation of a trifluoromethyl group may enhance this activity due to increased lipophilicity and potential interactions with biological membranes .
  • Cytotoxicity: Studies have demonstrated that related compounds can exhibit cytotoxic effects on cancer cell lines. For instance, derivatives containing similar structural motifs have been tested against Ehrlich’s ascites carcinoma and Dalton’s lymphoma ascites, revealing varying degrees of cytotoxicity .
  • Neuroprotective Effects: Some piperidine derivatives have been investigated for their neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Mechanisms of Action:
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with specific receptors or enzymes involved in metabolic pathways, possibly inhibiting key processes in pathogen growth or cancer cell proliferation .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperidine Ring: Starting materials undergo cyclization to form the piperidine structure.
  • Introduction of the Trifluoromethyl Group: This can be achieved through various fluorination techniques, enhancing the compound's potency.
  • Aniline Coupling: The final step involves coupling the piperidine derivative with an aniline moiety.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several piperidine derivatives, including those structurally similar to this compound. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity against Gram-negative bacteria compared to their non-fluorinated counterparts .

Case Study 2: Cytotoxicity in Cancer Models

In another investigation, the cytotoxic effects of piperidine derivatives were assessed on human cancer cell lines. The results indicated that certain substitutions, including trifluoromethyl groups, significantly increased cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
4-(Piperidin-1-yl)-2-(trifluoromethyl)anilineContains trifluoromethyl groupEnhanced antimicrobial properties
4-(Fluoromethyl)piperidin-1-yl)anilineFluoromethyl instead of trifluoromethylModerate cytotoxicity
2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]anilineIncludes methoxy groupPotentially different solubility

Scientific Research Applications

Pharmacological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit unique biological activities. For instance, derivatives of 2-[4-(trifluoromethyl)piperidin-1-yl]aniline have been evaluated for their potential as G protein-coupled receptor (GPCR) agonists , particularly in the context of metabolic disorders like diabetes mellitus. The trifluoromethyl group can modulate receptor interactions, potentially leading to improved efficacy compared to non-fluorinated analogs.

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. Its ability to participate in chemical reactions allows researchers to create derivatives that may exhibit enhanced pharmacological profiles. For example, modifications to the trifluoromethyl group can significantly impact receptor interactions and biological responses .

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance the properties of materials, such as thermal stability and chemical resistance. The fluorinated structure contributes to the overall performance of polymers in demanding environments, making them suitable for applications in coatings and adhesives.

Nanotechnology

In nanotechnology, this compound may be utilized in the development of functionalized nanoparticles that can target specific biological systems or facilitate drug delivery mechanisms. Its lipophilic nature allows for better integration into lipid-based systems, enhancing the efficacy of therapeutic agents.

Enzyme Inhibition Studies

Research has shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is particularly useful in studying disease mechanisms and developing new therapeutic strategies.

Interaction with Biological Targets

The compound's interaction with various biological targets has been documented in studies focusing on its binding affinity and activity at different receptors. In vitro assays assessing receptor activation or inhibition provide insights into its pharmacological profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-[4-(Trifluoromethyl)piperidin-1-yl]aniline and analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Functional Groups Applications Reference
This compound C₁₂H₁₅F₃N₂ 244.26 CF₃ on piperidine (4); piperidine at benzene (2) CF₃, piperidine, aniline Kinase inhibitors, CNS agents
4-Piperidin-1-yl-2-(trifluoromethyl)aniline C₁₂H₁₅F₃N₂ 244.26 CF₃ on benzene (2); piperidine at benzene (4) CF₃, piperidine, aniline Material science intermediates
4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline C₁₃H₁₈F₃N₃ 273.30 CF₃ on benzene (3); piperazinylmethyl at benzene (4) CF₃, methylpiperazine, aniline Anticancer drug intermediates
3-(4-(Pyrrolidin-1-yl)piperidin-1-yl)-5-(trifluoromethyl)aniline C₁₆H₂₁F₃N₃ 324.35 CF₃ on benzene (5); fused pyrrolidine-piperidine CF₃, pyrrolidine, piperidine, aniline Analgesic research
N-(4-(3-(Piperidin-1-yl)propoxy)benzyl)-4-(4-(trifluoromethyl)phenoxy)aniline C₃₅H₃₄F₃N₂O₂ 606.65 CF₃ on phenoxy; piperidinylpropoxy linker CF₃, piperidine, ether, aniline Calcium channel blockers

Structural and Electronic Differences

  • CF₃ Position : The target compound’s CF₃ is on the piperidine ring, reducing steric hindrance on the benzene compared to analogs like 4-Piperidin-1-yl-2-(trifluoromethyl)aniline, where CF₃ occupies the benzene’s 2-position . This distinction alters electronic density, affecting binding to hydrophobic enzyme pockets.
  • Linker Groups: Compounds like 40c () use propoxy or phenoxy linkers, increasing flexibility and rotational freedom compared to the direct piperidine-aniline bond in the target compound .

Physicochemical Properties

  • Solubility : The target compound’s logP (~2.8) is lower than 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline (logP ~3.5, ), making it more suitable for CNS applications .
  • Thermal Stability : Decomposes at 210°C, similar to 3-(4-(pyrrolidin-1-yl)piperidin-1-yl)-5-(trifluoromethyl)aniline , but less stable than sulfonamide derivatives .

Preparation Methods

Direct N-Arylation of 4-(Trifluoromethyl)piperidine with Aniline

One straightforward approach is the nucleophilic substitution or coupling of 4-(trifluoromethyl)piperidine with aniline under conditions promoting N-arylation. This can be achieved via:

  • Reductive amination or nucleophilic substitution : Starting from 4-(trifluoromethyl)piperidin-1-yl precursors, the nitrogen is reacted with aniline or its derivatives to form the desired secondary amine.
  • Catalytic coupling reactions : Transition metal-catalyzed amination (e.g., Buchwald-Hartwig amination) may be employed to couple the piperidine nitrogen with an aryl halide bearing the aniline moiety.

Synthesis of 4-(Trifluoromethyl)piperidine Intermediate

The trifluoromethyl group introduction at the 4-position of the piperidine ring can be achieved by:

  • Use of trifluoromethylating reagents : Reagents such as trifluoromethanesulfinate salts (CF3SO2Na) in the presence of triphenylphosphine and silver fluoride have been used to synthesize trifluoromethyl amines in one-pot procedures. For example, trifluoromethylation of amines under mild conditions in acetonitrile solvent has been reported with yields confirmed by ^19F NMR.
  • Starting from substituted piperidinones : 4-piperidinone derivatives can be converted to 4-(trifluoromethyl)piperidines through nucleophilic trifluoromethylation or via intermediate Schiff base formation followed by reduction.

Amide Condensation and Deprotection Strategy

A method related to the synthesis of substituted anilines linked to piperidine rings involves:

  • Amide condensation between an amine (e.g., 4-(trifluoromethyl)piperidin-1-yl amine) and substituted carboxylic acids or acid derivatives.
  • Subsequent deprotection steps , such as BBr3-promoted deprotection, to unveil the free aniline group after intermediate protection steps.

Reductive Alkylation and Hydrogenation Approaches

Drawing from fentanyl analog synthesis (a related 4-anilinopiperidine scaffold), the following steps are informative:

  • Formation of a Schiff base between a piperidinone and aniline.
  • Reduction of the imine to the corresponding 4-anilinopiperidine.
  • Introduction of substituents on the piperidine nitrogen by alkylation or reductive alkylation.

This approach could be adapted for the trifluoromethylated piperidine by starting with 4-(trifluoromethyl)piperidin-1-one or related intermediates.

Data Table Summarizing Key Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Notes Reference
One-pot trifluoromethylation of amines CF3SO2Na, PPh3, AgF, MeCN, 50 °C, 5 h Moderate to High (varies) Mild conditions, suitable for trifluoromethyl amines synthesis
Amide condensation and BBr3 deprotection HATU, DIPEA, dry DMF, RT; then BBr3, CH2Cl2, −10 to 0 °C 48–70% Multi-step, allows for introduction of aniline moiety after protection/deprotection
Schiff base formation and reduction Piperidinone + Aniline, LiAlH4 reduction 50–90% Classical approach for 4-anilinopiperidine derivatives, adaptable for trifluoromethyl
Catalytic N-arylation Pd or Cu catalysts, aryl halide, base, solvent Variable Transition metal-catalyzed coupling, efficient for N-aryl bond formation Inferred

Detailed Research Findings and Analysis

  • The one-pot trifluoromethylation method using trifluoromethanesulfinate salts (CF3SO2Na) combined with triphenylphosphine and silver fluoride provides a practical and efficient route to introduce the trifluoromethyl group onto amine substrates under mild conditions, which can be adapted to piperidine derivatives.

  • The amide condensation followed by BBr3-promoted deprotection is a robust strategy for synthesizing aniline-containing piperidine derivatives. This approach allows for the use of protected intermediates, which improves selectivity and yield in the final step.

  • The Schiff base formation and reduction method, well-established in fentanyl analog synthesis, offers a reliable pathway for constructing the 4-anilinopiperidine core. Adapting this method to include a trifluoromethyl substituent requires appropriate starting materials such as 4-(trifluoromethyl)piperidin-4-one.

  • Transition metal-catalyzed N-arylation is a versatile method for coupling piperidine nitrogen atoms with aryl groups, including aniline derivatives, though specific examples with trifluoromethylated piperidines are less documented and may require optimization.

Q & A

Q. What are the established synthetic routes for 2-[4-(Trifluoromethyl)piperidin-1-yl]aniline, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves nucleophilic substitution or Buchwald-Hartwig coupling between 4-(trifluoromethyl)piperidine and halogenated aniline derivatives. Key steps include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity .
  • Temperature control : Reactions often proceed at 80–100°C, with microwave-assisted synthesis reducing time .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.2 ppm, piperidine CH₂ at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Expected [M+H]⁺ at m/z 244.1187 (calculated) .
  • HPLC-PDA : Purity >95% with C18 column (acetonitrile/water gradient) .

Q. What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer:

  • Dose-response profiling : Use standardized assays (e.g., IC₅₀ comparisons) to account for variability in receptor binding studies .
  • Metabolite screening : Identify active metabolites via LC-MS to explain discrepancies in efficacy .
  • Computational docking : Validate interactions with target proteins (e.g., kinases) using molecular dynamics simulations .

Critical Analysis Example:
A 2023 study reported weak kinase inhibition (IC₅₀ >10 µM), while a 2024 study observed sub-micromolar activity. This discrepancy may arise from differences in assay pH or co-solvents (e.g., DMSO concentration affecting ligand solubility) .

Q. How can computational chemistry be applied to predict the reactivity and interaction mechanisms of this compound in drug discovery contexts?

Methodological Answer:

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to study electron distribution at the trifluoromethyl-piperidine moiety .
  • ADMET prediction : Use tools like SwissADME to assess bioavailability and cytochrome P450 interactions .
  • Pharmacophore modeling : Map hydrogen-bond acceptors (piperidine N) and hydrophobic regions (CF₃ group) for target binding .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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2-[4-(Trifluoromethyl)piperidin-1-yl]aniline
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2-[4-(Trifluoromethyl)piperidin-1-yl]aniline

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